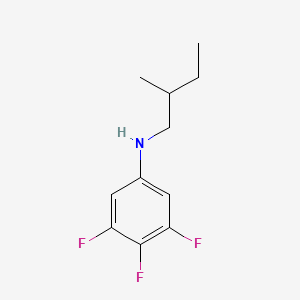
3,4,5-trifluoro-N-(2-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trifluoro-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol . This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and an aniline group substituted with a 2-methylbutyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trifluoro-N-(2-methylbutyl)aniline typically involves the reaction of 3,4,5-trifluoroaniline with 2-methylbutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3,4,5-Trifluoro-N-(2-methylbutyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique fluorine substitutions.
Medicine: Investigated for potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-trifluoro-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, leading to its diverse applications in research .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluoroaniline: Lacks the 2-methylbutyl substitution but shares the trifluoroaniline core.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups instead of trifluoro substitutions.
2-(3,4,5-Trifluorophenyl)aniline: Similar structure but with different substitution patterns.
Uniqueness
3,4,5-Trifluoro-N-(2-methylbutyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylbutyl chain enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
3,4,5-trifluoro-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C11H14F3N/c1-3-7(2)6-15-8-4-9(12)11(14)10(13)5-8/h4-5,7,15H,3,6H2,1-2H3 |
InChI Key |
LKGMUCKNFNOPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13275822.png)
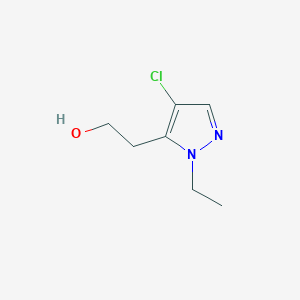
![4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine](/img/structure/B13275838.png)
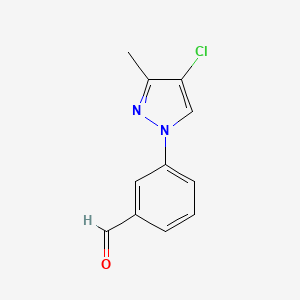



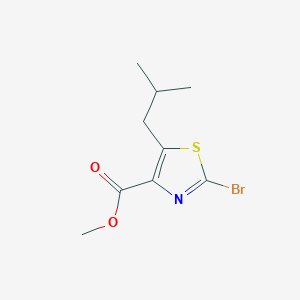
amine](/img/structure/B13275870.png)
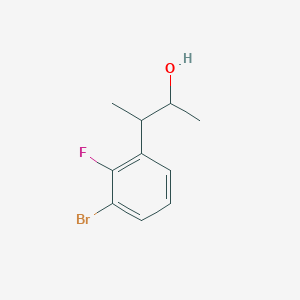
![2-[(2-Methylbutan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13275879.png)

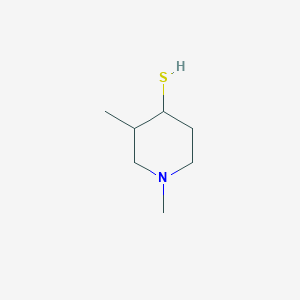
![2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13275892.png)
